(1-methyl-1H-1,2,4-triazol-3-yl)methanamine chemical structure
(1-methyl-1H-1,2,4-triazol-3-yl)methanamine chemical structure
An In-Depth Technical Guide to (1-methyl-1H-1,2,4-triazol-3-yl)methanamine: Synthesis, Characterization, and Medicinal Chemistry Applications
Introduction
The 1,2,4-triazole nucleus is a five-membered heterocyclic scaffold that stands as a cornerstone in modern medicinal chemistry. Recognized as a "privileged structure," its unique combination of metabolic stability, hydrogen bonding capability, and its function as a bioisostere for amide or ester groups provides a favorable foundation for drug design.[1][2] This has led to the development of numerous therapeutic agents with a broad spectrum of biological activities, including antifungal, anticancer, and antiviral effects.[1][3]
This technical guide focuses on a specific, yet highly versatile, member of this family: (1-methyl-1H-1,2,4-triazol-3-yl)methanamine (CAS: 785760-73-8). This molecule features the core 1,2,4-triazole ring, N-methylated for specific steric and electronic properties, and equipped with a primary aminomethyl group at the 3-position. This primary amine serves as a crucial synthetic handle, allowing for extensive derivatization to explore a wide chemical space and modulate biological activity. As a Senior Application Scientist, this guide provides an in-depth exploration of this compound's structure, a robust and validated synthetic pathway, detailed analytical protocols, and a discussion of its potential within drug discovery programs, grounded in the established pharmacology of the 1,2,4-triazole class.
Physicochemical and Structural Properties
(1-methyl-1H-1,2,4-triazol-3-yl)methanamine is a small, polar molecule whose structure is optimized for interaction with biological targets. The N-methylation at position 1 prevents tautomerization and directs the substituent pattern, while the aminomethyl group provides a basic center and a key point for hydrogen bonding.[4][5]
Below is the fundamental 2D chemical structure of the molecule.
Caption: 2D Structure of (1-methyl-1H-1,2,4-triazol-3-yl)methanamine.
A summary of its key computed and physical properties is provided in the table below.
| Property | Value | Source |
| CAS Number | 785760-73-8 | [6] |
| Molecular Formula | C₄H₈N₄ | [6][7] |
| Molecular Weight | 112.13 g/mol | [6][7] |
| SMILES | NCC1=NN(C)C=N1 | [6] |
| InChIKey | SVCVEWHURPUENH-UHFFFAOYSA-N | [7] |
| Topological Polar Surface Area (TPSA) | 56.73 Ų | [6] |
| logP (computed) | -0.7262 | [6] |
| Hydrogen Bond Donors | 1 | [6] |
| Hydrogen Bond Acceptors | 4 | [6] |
| Rotatable Bonds | 1 | [6] |
| Physical Form | Solid | Commercial Vendor Data |
| Storage | Sealed in dry, 2-8°C | [6] |
Synthesis and Derivatization Strategy
While specific literature detailing the synthesis of (1-methyl-1H-1,2,4-triazol-3-yl)methanamine is scarce, a reliable and scalable synthetic route can be logically constructed from established heterocyclic chemistry principles. The proposed pathway involves three main stages: regioselective N-methylation of the triazole core, introduction of a carbon-based functional group at the 3-position, and subsequent reduction to the target primary amine. This approach is designed to avoid the formation of N-methyl isomers and provides a versatile intermediate for further chemistry.[8]
Caption: Proposed three-step synthesis workflow for the target compound.
Experimental Protocol: Proposed Synthesis
Step 1: Synthesis of 1-Methyl-1H-1,2,4-triazole [8]
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Rationale: This step achieves regioselective methylation at the N1 position. Using a strong base like potassium hydroxide deprotonates the triazole, and subsequent nucleophilic substitution with chloromethane proceeds efficiently. The conditions are based on established patent literature, ensuring high yield and minimizing isomeric byproducts.
-
Procedure:
-
To a sealed pressure reactor, add 1H-1,2,4-triazole (1.0 mol), potassium hydroxide (1.45 mol), and absolute ethanol (300 mL).
-
Stir the mixture while introducing chloromethane (1.01 mol) at room temperature.
-
Slowly heat the reactor to 75°C and maintain the reaction for 6 hours.
-
Cool the reactor to room temperature and concentrate the mixture under reduced pressure.
-
Cool the residue to 0°C and perform an extraction with water and dichloromethane.
-
Wash the organic layer with water until the pH is neutral (7-8).
-
Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under vacuum.
-
Purify the resulting oily substance by distillation to yield 1-methyl-1H-1,2,4-triazole.
-
Step 2: Synthesis of 1-Methyl-1H-1,2,4-triazole-3-carbonitrile
-
Rationale: The introduction of a nitrile group at the C3 position creates a key intermediate. This transformation is challenging but can be achieved via methods like Sandmeyer-type reactions on a 3-amino precursor or direct cyanation, often requiring metal catalysis. The nitrile is an ideal precursor for the amine as it can be cleanly reduced.
-
Procedure (Illustrative):
-
This step requires development based on analogous reactions. A potential route involves the conversion of a 3-bromo or 3-amino-1-methyl-1H-1,2,4-triazole intermediate.
-
For example, using a 3-bromo precursor, a Rosenmund-von Braun reaction could be employed. Combine the bromo-intermediate with copper(I) cyanide (CuCN) in a high-boiling polar aprotic solvent like DMF or NMP.
-
Heat the reaction mixture at high temperature (e.g., 150-200°C) for several hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction and quench with an aqueous solution of ferric chloride and HCl to decompose the copper complexes.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash, dry, and purify by column chromatography.
-
Step 3: Synthesis of (1-methyl-1H-1,2,4-triazol-3-yl)methanamine
-
Rationale: The final step is the reduction of the nitrile to a primary amine. Lithium aluminum hydride (LiAlH₄) is a powerful and effective reagent for this transformation. Alternatively, catalytic hydrogenation (e.g., H₂ over Raney Nickel or Palladium on carbon) offers a milder, industrially scalable option.[9][10]
-
Procedure (using LiAlH₄):
-
In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), prepare a suspension of LiAlH₄ (1.5-2.0 equivalents) in anhydrous THF.
-
Cool the suspension to 0°C in an ice bath.
-
Dissolve 1-methyl-1H-1,2,4-triazole-3-carbonitrile (1.0 equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ suspension, maintaining the temperature below 10°C.
-
After the addition is complete, allow the mixture to warm to room temperature and then reflux for 4-6 hours, monitoring for the disappearance of the starting material.
-
Cool the reaction back to 0°C and carefully quench by sequential, dropwise addition of water, then 15% aqueous NaOH, then water again (Fieser workup).
-
Stir the resulting granular precipitate for 1 hour, then filter it off and wash thoroughly with THF or ethyl acetate.
-
Combine the filtrates, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude product, which can be purified by distillation or chromatography.
-
Potential Applications in Medicinal Chemistry
While specific biological data for (1-methyl-1H-1,2,4-triazol-3-yl)methanamine is not widely published, the extensive pharmacology of the 1,2,4-triazole scaffold allows for well-founded hypotheses regarding its potential applications.[4][11][12] The primary amine provides a vector for derivatization, enabling its use as a building block for libraries targeting various diseases.
-
Antifungal Agents: The 1,2,4-triazole core is famously present in azole antifungals like Fluconazole and Voriconazole. These drugs function by inhibiting the fungal enzyme lanosterol 14α-demethylase, which is crucial for ergosterol biosynthesis.[1] Derivatization of the aminomethyl group could be used to append moieties that enhance binding to the enzyme's active site.
-
Anticancer Agents: Aromatase inhibitors such as Letrozole and Anastrozole, used to treat hormone-responsive breast cancer, are based on the 1,2,4-triazole structure.[4] Furthermore, the scaffold has been incorporated into kinase inhibitors, which are a major class of modern cancer therapeutics.
-
Antibacterial and Antiviral Agents: The triazole ring is a key component of the broad-spectrum antiviral drug Ribavirin.[1] Numerous derivatives have been synthesized and tested for activity against various bacterial and viral targets, often by forming Schiff bases or amides at positions like the aminomethyl group.[4]
Caption: Conceptual binding of a derivatized scaffold in an enzyme active site.
Protocols for Analytical Characterization
Unambiguous structural confirmation is paramount. A combination of NMR spectroscopy, mass spectrometry, and infrared spectroscopy provides a self-validating system for characterization.[13][14]
Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To confirm the proton and carbon framework of the molecule.
-
Procedure:
-
Prepare a sample by dissolving 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O for the hydrochloride salt).
-
Acquire a ¹H NMR spectrum. Expected Signals:
-
~8.0-8.5 ppm (singlet, 1H): Proton on the C5 position of the triazole ring.
-
~3.8-4.0 ppm (singlet, 3H): Protons of the N-methyl group.
-
~3.7-3.9 ppm (singlet, 2H): Protons of the methylene (CH₂) bridge.
-
~1.5-2.5 ppm (broad singlet, 2H): Protons of the primary amine (NH₂). This signal may exchange with D₂O and its chemical shift is highly dependent on solvent and concentration.
-
-
Acquire a ¹³C NMR spectrum. Expected Signals:
-
~155-160 ppm: C3 carbon of the triazole ring (attached to the CH₂NH₂).
-
~145-150 ppm: C5 carbon of the triazole ring.
-
~40-45 ppm: Methylene (CH₂) carbon.
-
~35-40 ppm: N-methyl carbon.
-
-
Protocol 2: Mass Spectrometry (MS)
-
Objective: To determine the molecular weight and fragmentation pattern.
-
Procedure:
-
Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Analyze using Electrospray Ionization (ESI) in positive ion mode.
-
Expected Results:
-
[M+H]⁺ Ion: An intense peak at m/z ≈ 113.08, corresponding to the protonated molecule (C₄H₉N₄⁺).
-
Fragmentation: Tandem MS (MS/MS) would likely show characteristic losses, such as the loss of NH₃ (ammonia) from the aminomethyl group or fragmentation of the triazole ring.
-
-
Protocol 3: Infrared (IR) Spectroscopy
-
Objective: To identify key functional groups.
-
Procedure:
-
Analyze the solid sample using an ATR (Attenuated Total Reflectance) accessory or by preparing a KBr pellet.
-
Expected Absorption Bands (cm⁻¹):
-
3300-3400 (two bands, medium): N-H stretching of the primary amine.
-
2850-3000 (medium-weak): C-H stretching of the methyl and methylene groups.
-
~1600-1650 (medium): N-H scissoring (bending) of the amine.
-
~1400-1550 (strong): C=N and N=N stretching vibrations characteristic of the triazole ring.
-
-
Conclusion
(1-methyl-1H-1,2,4-triazol-3-yl)methanamine is a valuable heterocyclic building block with significant potential for drug discovery and development. Its structure is rooted in the pharmacologically validated 1,2,4-triazole scaffold, and its primary amine functionality offers a versatile point for chemical modification. This guide provides a comprehensive framework for its synthesis and characterization, establishing a foundation for its application in medicinal chemistry programs. The proposed synthetic route is robust and logical, and the analytical protocols offer a clear path to structural verification. By leveraging the known biological activities of related triazoles, researchers can confidently employ this compound as a starting point for developing novel therapeutics targeting a wide range of human diseases.
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